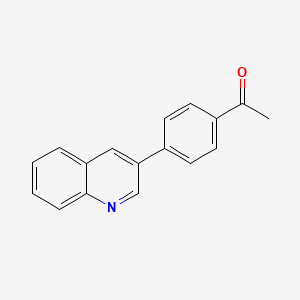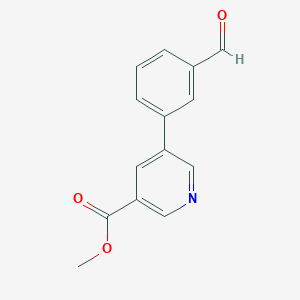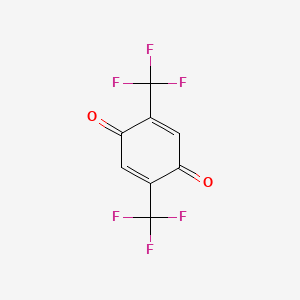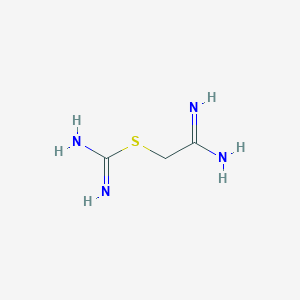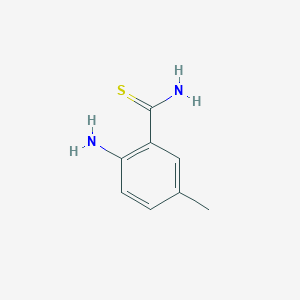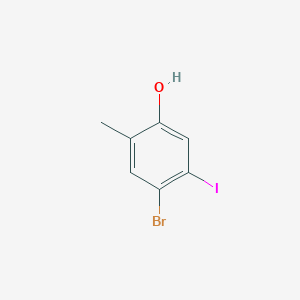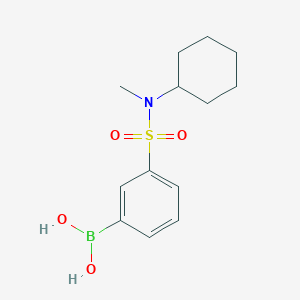
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a cyclohexylmethylsulfamoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the following steps:
-
Formation of the Boronic Acid Group: : The boronic acid group can be introduced through the reaction of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
-
Introduction of the Cyclohexylmethylsulfamoyl Group: : The cyclohexylmethylsulfamoyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable sulfonamide precursor with a cyclohexylmethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by the introduction of the cyclohexylmethylsulfamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form the corresponding boronic ester or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borate esters.
Reduction: Boronic esters or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The cyclohexylmethylsulfamoyl group can also participate in nucleophilic substitution reactions, further enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclohexylmethylsulfamoyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the benzene ring and sulfamoyl group.
Benzeneboronic Acid: Similar structure but without the cyclohexylmethylsulfamoyl group.
Uniqueness
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is unique due to the presence of both the boronic acid group and the cyclohexylmethylsulfamoyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C13H20BNO4S |
|---|---|
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
[3-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12,16-17H,2-4,7-8H2,1H3 |
Clave InChI |
DWDOJSXMLRNJCU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


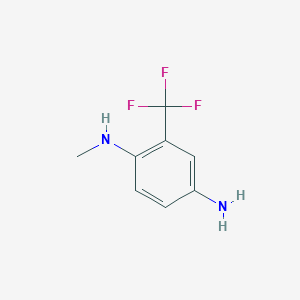
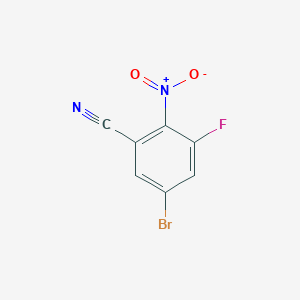
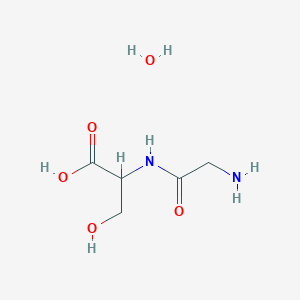
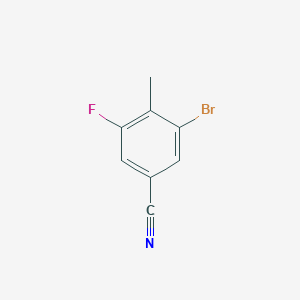
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)

